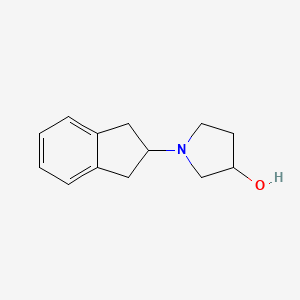
1-(2,3-dihydro-1H-indén-2-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
The compound “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-ol” is a novel cathinone derivative . It was identified in a suspicious white powder labeled “idanyl-biphenyl-amninone,” which was seized by customs officials . To the best of our knowledge, this compound has not been registered in the CAS or IUPAC databases .
Applications De Recherche Scientifique
Synthèse de Dérivés d'Imidazole
Les dérivés d'imidazole sont connus pour leur large éventail d'activités pharmacologiques. Le composé en question pourrait servir de précurseur dans la synthèse de composés contenant de l'imidazole, qui ont des applications allant des activités antibactériennes aux activités antitumorales .
Développement d'Agents Antileishmaniens
La similitude structurelle de « 1-(2,3-dihydro-1H-indén-2-yl)pyrrolidin-3-ol » avec les dérivés de pyrrolidine suggère une utilisation potentielle dans le développement de médicaments antileishmaniens. Ces composés ont montré une inhibition significative de la charge parasitaire dans les modèles de souris infectées .
Techniques de Chimie Analytique
La structure unique du composé peut nécessiter des techniques analytiques avancées pour sa caractérisation, telles que la spectrométrie de masse à haute résolution et la spectroscopie de résonance magnétique nucléaire. Cela le rend précieux pour le développement de méthodes en chimie analytique .
Recherche sur l'Édition Génétique
Les dérivés de pyrrolidine sont souvent utilisés dans les applications d'édition génétique. Le composé pourrait être utilisé dans le développement de nouveaux outils d'édition génétique ou comme élément d'un système de délivrance pour les composants d'édition génétique .
Mécanisme D'action
The exact mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-olrolidin-3-ol has not yet been fully elucidated. However, it is believed to work by binding to certain proteins in the body, which then triggers a cascade of biochemical and physiological effects. Additionally, it has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-olrolidin-3-ol has been studied for its various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and it has also been studied for its potential use in the treatment of Alzheimer’s disease. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-olrolidin-3-ol is a relatively stable compound, which makes it suitable for use in lab experiments. Additionally, it is relatively easy to synthesize, and the reaction yields are generally high. However, the reaction is sensitive to moisture and high temperatures, which may limit its use in some experiments.
Orientations Futures
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-olrolidin-3-ol has a wide range of potential applications in the scientific research field. One possible future direction is to further study the compound’s anti-inflammatory and anti-oxidant properties, and to develop new drugs based on these properties. Additionally, further research could be done to better understand the compound’s mechanism of action and its potential use in the treatment of various diseases. Finally, further research could be done to develop more efficient synthesis methods for the compound, as well as to explore its potential use in other fields such as biotechnology and materials science.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-5-6-14(9-13)12-7-10-3-1-2-4-11(10)8-12/h1-4,12-13,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJBASKLKIHWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



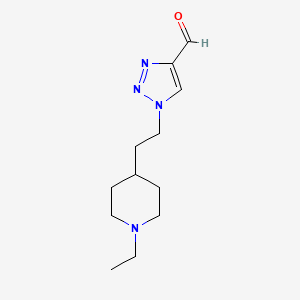
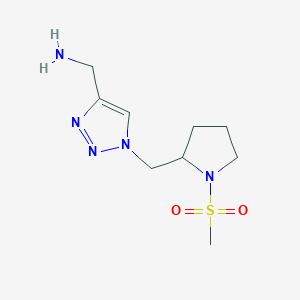


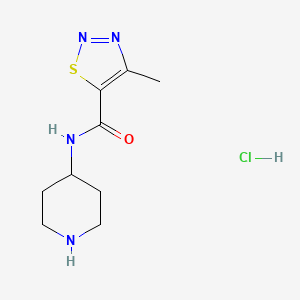
![5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1482109.png)
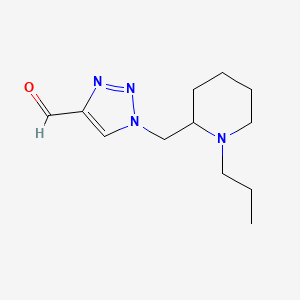
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482112.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1482119.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1482120.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482121.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)